![molecular formula C20H14FN5O4 B2879015 N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-84-2](/img/no-structure.png)

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

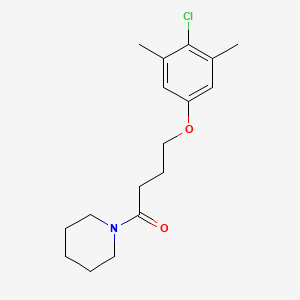

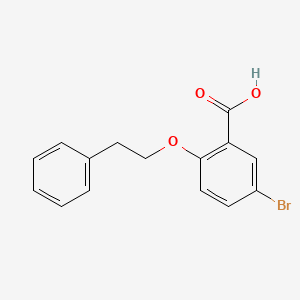

The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a pyrazolo[3,4-b]pyridine core, which is a type of fused pyridine derivative. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The compound also contains a carboxamide group, a nitro group, and a fluoro group attached to a phenyl ring.

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amino group, or the carboxamide could be hydrolyzed to a carboxylic acid .Scientific Research Applications

Kinase Inhibition for Cancer Therapy

One significant application of compounds related to N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is as selective inhibitors of the Met kinase superfamily, which plays a critical role in cancer development and metastasis. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors. These compounds have shown excellent in vivo efficacy against certain types of cancer, such as gastric carcinoma, demonstrating their potential as therapeutic agents in oncology (Schroeder et al., 2009).

Synthesis of Bioactive Heterocyclic Compounds

Research has also focused on synthesizing novel heterocyclic compounds utilizing similar chemical structures, which have demonstrated cytotoxic activity against various cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines and related Schiff bases synthesized from related carboxamides showed significant cytotoxicity against colon, lung, breast, and liver cancer cells. These findings suggest the potential application of these compounds in developing new cancer therapies (Hassan et al., 2015).

Fungicidal Activity

Another application area is the synthesis of systemic fungicides. Pyrazolo[1,5-a]pyrimidine analogues of the fungicide carboxin have been synthesized and evaluated for their fungicidal activity. These studies revealed that certain pyrazolo[1,5-a]pyrimidines show high levels of activity against fungal pathogens, indicating their potential use in agricultural fungicides (Huppatz, 1985).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 4-fluoro-3-nitroaniline with ethyl acetoacetate, followed by cyclization with phenylhydrazine and subsequent reaction with methyl isocyanate. The resulting intermediate is then reacted with 2-chloro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid to yield the final product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "ethyl acetoacetate", "phenylhydrazine", "methyl isocyanate", "2-chloro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-fluoro-3-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to yield 3-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate from step 1 with phenylhydrazine in the presence of a catalyst such as acetic acid to yield 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with methyl isocyanate in the presence of a base such as triethylamine to yield N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.", "Step 4: Reaction of the product from step 3 with 2-chloro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in the presence of a base such as potassium carbonate to yield the final product, N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |

CAS RN |

941890-84-2 |

Product Name |

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Molecular Formula |

C20H14FN5O4 |

Molecular Weight |

407.361 |

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C20H14FN5O4/c1-11-17-18(27)14(10-22-19(17)25(24-11)13-5-3-2-4-6-13)20(28)23-12-7-8-15(21)16(9-12)26(29)30/h2-10H,1H3,(H,22,27)(H,23,28) |

InChI Key |

XEYGOZICRWEKHN-UHFFFAOYSA-N |

SMILES |

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)

![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)

![3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2878939.png)

![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)

![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)